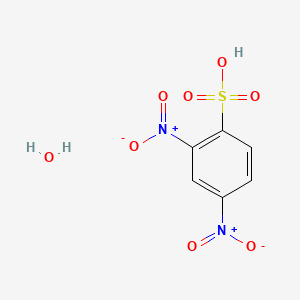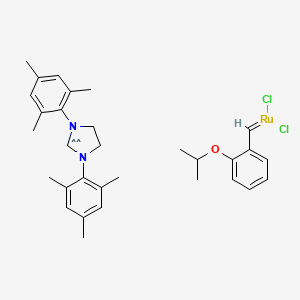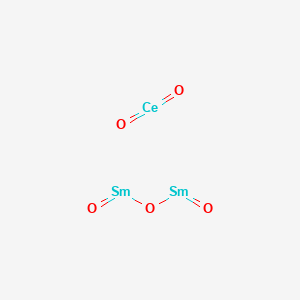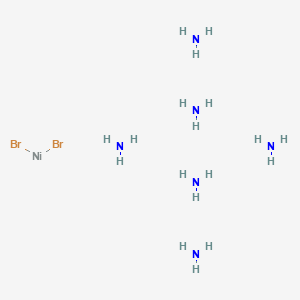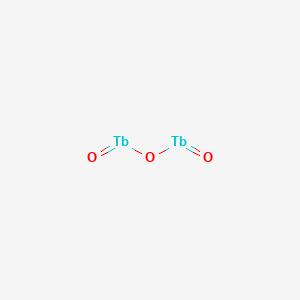![molecular formula C10H11N4Na2O8P B7802461 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate” is a highly integrated device known as AIROCTM CYW20819, which is a Bluetooth® 5.2-compliant, ultra-low-power microcontroller unit (MCU) with an Arm® Cortex®-M4 CPU. This compound is designed to support both Classic Bluetooth® and Bluetooth® Low Energy, making it suitable for a wide range of wireless communication applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of AIROCTM CYW20819 involves the integration of various semiconductor materials and components to form a system on chip (SoC). The process includes:
Semiconductor Fabrication: Using photolithography and etching techniques to create the integrated circuits.
Assembly: Combining the semiconductor die with other components such as capacitors, resistors, and antennas.
Packaging: Encapsulating the assembled components to protect them from environmental factors.
Industrial Production Methods: The industrial production of AIROCTM CYW20819 follows standard semiconductor manufacturing processes, including:
Wafer Fabrication: Producing silicon wafers with multiple integrated circuits.
Die Cutting: Separating individual dies from the wafer.
Testing: Ensuring each die meets performance specifications.
Packaging and Final Testing: Encapsulating the dies and conducting final quality assurance tests
化学反应分析
AIROCTM CYW20819, being an electronic device, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on electronic interactions and signal processing. the materials used in its construction, such as silicon and various metals, can undergo reactions during the manufacturing process, such as:
Oxidation: Formation of silicon dioxide layers on silicon wafers.
Doping: Introducing impurities into the silicon to modify its electrical properties.
Etching: Removing specific areas of material to create circuit patterns
科学研究应用
AIROCTM CYW20819 has a wide range of applications in scientific research, including:
Wireless Communication: Used in developing Bluetooth®-enabled devices for data transmission.
Internet of Things (IoT): Integration into IoT devices for smart home applications, wearable technology, and industrial automation.
Medical Devices: Implementation in health monitoring devices for wireless data transfer.
Environmental Monitoring: Utilized in sensors for tracking environmental parameters such as temperature and humidity
作用机制
The mechanism of action of AIROCTM CYW20819 involves the transmission and reception of Bluetooth® signals. The Arm® Cortex®-M4 CPU processes these signals, enabling communication between devices. The compound’s low-power design ensures efficient energy consumption, making it ideal for battery-operated devices. The Bluetooth® protocol stack manages the connection and data exchange processes, ensuring reliable communication .
相似化合物的比较
AIROCTM CYW20819 can be compared with other Bluetooth® microcontroller units such as:
AIROCTM CYW20820: Similar to CYW20819 but with additional features and higher performance.
AIROCTM CYW20835: Focuses on Bluetooth® Low Energy applications with enhanced power efficiency.
Nordic Semiconductor nRF52840: Another Bluetooth® 5.2-compliant MCU with similar capabilities but different architecture and features.
The uniqueness of AIROCTM CYW20819 lies in its balanced performance, low power consumption, and dual-mode Bluetooth® support, making it versatile for various applications .
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCWYVVNBGEE-IDIVVRGQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
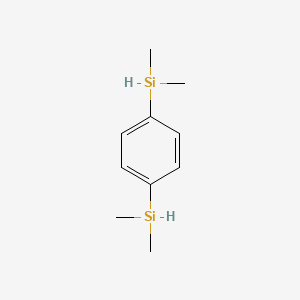
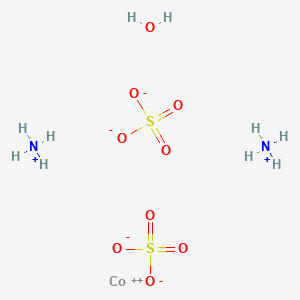

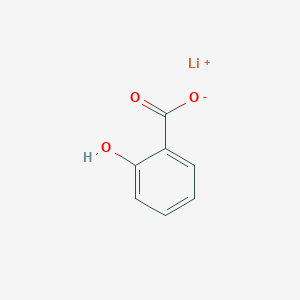
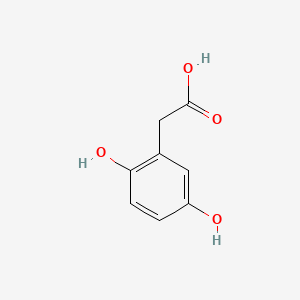
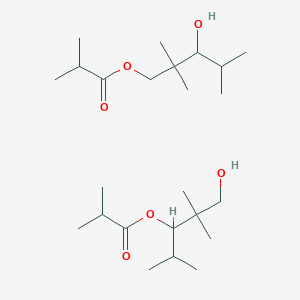
![4-Sulfocalix[4]arene](/img/structure/B7802416.png)
